molecular formula C18H14ClNO2S2 B2393928 2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797600-68-0

2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2393928
CAS No.: 1797600-68-0
M. Wt: 375.89
InChI Key: HFVYLZRWTSCTQC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenyl group and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the chlorophenyl acetamide: This can be achieved by reacting 4-chloroaniline with acetic anhydride under acidic conditions.

    Introduction of the thiophene moiety: This step might involve the reaction of the intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine.

    Final coupling: The final product can be obtained by coupling the intermediate with 5-(thiophene-3-carbonyl)thiophene-2-ylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

Medicine

In medicine, compounds with similar structures have been studied for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetamide: Lacks the thiophene moiety.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the chlorophenyl group.

    Thiophene-2-carboxamide: Lacks the chlorophenyl and acetamide groups.

Uniqueness

The unique combination of the chlorophenyl and thiophene moieties in 2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide might confer distinct biological activities or chemical properties not seen in the similar compounds listed above.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S2/c19-14-3-1-12(2-4-14)9-17(21)20-10-15-5-6-16(24-15)18(22)13-7-8-23-11-13/h1-8,11H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVYLZRWTSCTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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